molecular formula C13H25NOS B14474254 N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine CAS No. 65615-98-7

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine

Cat. No.: B14474254
CAS No.: 65615-98-7
M. Wt: 243.41 g/mol
InChI Key: PXUJIRMLZNTCHR-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is an organic compound that belongs to the class of amines It features a thiirane ring, which is a three-membered ring containing sulfur, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable alkene with a thiirane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiirane ring and the subsequent attachment of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thiirane ring, leading to the formation of different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine exerts its effects involves interactions with various molecular targets. The thiirane ring can interact with nucleophiles, leading to ring-opening reactions. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
  • N,N-Diethyl-3-[(thiiran-2-yl)methoxy]pent-1-en-2-amine

Uniqueness

N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is unique due to its specific combination of a thiirane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

65615-98-7

Molecular Formula

C13H25NOS

Molecular Weight

243.41 g/mol

IUPAC Name

N,N-diethyl-3-(thiiran-2-ylmethoxy)hex-1-en-2-amine

InChI

InChI=1S/C13H25NOS/c1-5-8-13(15-9-12-10-16-12)11(4)14(6-2)7-3/h12-13H,4-10H2,1-3H3

InChI Key

PXUJIRMLZNTCHR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)N(CC)CC)OCC1CS1

Origin of Product

United States

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